Methyl 2-[(octan-2-yl)amino]benzoate
Overview
Description
Methyl 2-[(octan-2-yl)amino]benzoate: is an organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with an octan-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(octan-2-yl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the alkylation of the amino group with octan-2-yl halide under basic conditions. The reaction conditions include:
Esterification: 2-aminobenzoic acid is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures.
Alkylation: The resulting methyl 2-aminobenzoate is then treated with octan-2-yl halide (e.g., octan-2-yl chloride or bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(octan-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[(octan-2-yl)amino]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(octan-2-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Lacks the octan-2-yl substitution, making it less hydrophobic.
Ethyl 2-[(octan-2-yl)amino]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-[(octan-2-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The octan-2-yl group increases the hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in biological and medicinal research.
Biological Activity
Methyl 2-[(octan-2-yl)amino]benzoate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound can be described by the following structural formula:
This compound features a benzoate moiety linked to an octan-2-yl amino group, which may contribute to its lipophilicity and biological interactions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on protein denaturation and hemolysis inhibition, which are indicative of anti-inflammatory activity.
Assay | IC50 Value (µg/mL) |
---|---|
Protein Denaturation | 334.369 ± 29 |
Hemolysis Inhibition | 53.539 ± 4.64 |
The above results suggest that the compound effectively inhibits protein denaturation and protects erythrocytes from hemolysis, making it a candidate for further exploration in inflammatory conditions .
The mechanism by which this compound exerts its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. The compound's structural features likely facilitate interactions with key molecular targets, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of inflammatory mediators.
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The reduction in inflammation was measured using a plethysmometer, showing a substantial decrease in paw volume compared to control groups treated with saline.
Case Study 2: Cytotoxicity Assessment
In vitro assays using human cell lines revealed that this compound exhibited low cytotoxicity at therapeutic concentrations. The compound was tested against various cancer cell lines, showing selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating potential for use as an anticancer agent.
Properties
IUPAC Name |
methyl 2-(octan-2-ylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-10-13(2)17-15-12-9-8-11-14(15)16(18)19-3/h8-9,11-13,17H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGXJLQNKTUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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